3-Cyclopentyloxypyridin-2-amine;hydrochloride

Description

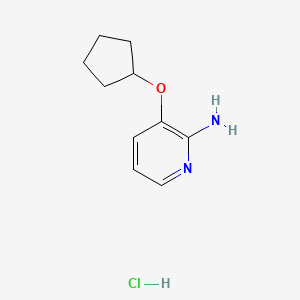

3-Cyclopentyloxypyridin-2-amine hydrochloride is a substituted pyridine derivative characterized by a cyclopentyloxy group (-O-cyclopentyl) at the 3-position and an amine group (-NH₂) at the 2-position of the pyridine ring, with a hydrochloride counterion enhancing its solubility. Key features include:

Properties

IUPAC Name |

3-cyclopentyloxypyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8;/h3,6-8H,1-2,4-5H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSXOULXQBKZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(N=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxypyridin-2-amine;hydrochloride typically involves the reaction of 2-aminopyridine with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the cyclopentyloxy group on the pyridine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process generally includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxypyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the cyclopentyloxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Modulation of Receptor Activity

Research indicates that compounds similar to 3-Cyclopentyloxypyridin-2-amine can modulate the activity of receptor protein tyrosine kinases, specifically c-fms and c-kit. These receptors are involved in various cellular processes, including hematopoiesis and oncogenesis. The modulation of these receptors can have therapeutic implications in treating cancers and other diseases related to abnormal cell signaling .

Neuropathic Pain Management

Studies have shown that derivatives of pyridine compounds exhibit significant analgesic properties. For instance, certain analogues have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. In vivo studies demonstrated that these compounds effectively reduced pain responses in neuropathic pain models, suggesting their potential use in pain management therapies .

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models with induced neuropathic pain, administration of a pyridine derivative similar to 3-Cyclopentyloxypyridin-2-amine resulted in a statistically significant reduction in pain behaviors. The compound was administered at varying doses, with the most effective dose being identified as 10 mg/kg, leading to a reduction in mechanical allodynia and thermal hyperalgesia .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that compounds structurally related to 3-Cyclopentyloxypyridin-2-amine can inhibit cell proliferation and induce apoptosis. In vitro assays indicated that treatment with these compounds led to a decrease in cell viability by more than 50% in certain cancer types within 48 hours of exposure. This suggests potential applications in developing new anticancer therapies .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxypyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-donating vs. withdrawing groups: Cyclopentyloxy (target compound): Electron-donating via oxygen lone pairs, increasing amine basicity compared to chloro or fluoro substituents (e.g., 3-Chloropyridin-2-amine , 2-Fluoropyridin-3-amine hydrochloride ).

Lipophilicity and bioavailability :

- The cyclopentyloxy group in the target compound likely confers higher logP (logP ≈ 2.5–3.5) compared to smaller substituents (e.g., fluoro: logP ≈ 0.5–1.5). This may enhance blood-brain barrier penetration, suggesting CNS applications.

Hydrogen Bonding and Crystal Packing

Pharmacological Implications

- TP-238 hydrochloride (): A pyrimidine-amine derivative with dimethylamino-propoxy groups; highlights the role of amine positioning in kinase inhibition.

Biological Activity

3-Cyclopentyloxypyridin-2-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on recent research findings.

Chemical Structure and Synthesis

The compound is derived from pyridine and exhibits a cyclopentyl group, which may influence its biological properties. The synthesis often involves reactions with isocyanates and amines, following established protocols for creating pyridine derivatives .

Anticancer Properties

Recent studies highlight the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against the MCF7 breast cancer cell line and the HCT116 colon cancer cell line. For instance, a related compound demonstrated a GI50 value of 0.06 μM against MCF7 cells and 0.33 μM against HCT116 cells, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MCF7 | 0.06 |

| HCT116 | 0.33 | |

| Irinotecan | HCT116 | 0.62 |

These results suggest that compounds similar to this compound could serve as promising candidates for further development in cancer therapeutics.

The anticancer activity of this compound is believed to be linked to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and proliferation. Specifically, inhibitors of CDK4 and CDK6 have been associated with reduced tumor growth in various preclinical models .

Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of CDKs, establishing critical hydrogen bonds with key amino acid residues involved in their catalytic activity .

Safety Profile

Safety assessments conducted on normal cell lines have indicated that while the compound exhibits potent cytotoxicity against cancer cells, it maintains a favorable safety profile when tested on non-cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Case Studies

In one notable study involving the administration of similar pyridine derivatives, researchers observed significant tumor regression in xenograft models when treated with compounds having structural similarities to this compound. The study emphasized the importance of structural modifications in enhancing selectivity and potency against specific cancer types .

Q & A

Q. Advanced

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Salt metathesis : Exchange hydrochloride for besylate or citrate salts if chloride interferes with pharmacokinetics .

- Nanoformulation : Lipid-based carriers improve oral absorption, as shown for pyridoxine hydrochloride derivatives .

How does the hydrochloride salt impact stability during storage?

Advanced

The hydrochloride form is hygroscopic; store desiccated at -20°C in amber vials. Accelerated stability studies (40°C/75% RH) for analogs indicate <5% degradation over 6 months. Monitor via HPLC-ELSD to detect amine oxidation or cyclopentyloxy cleavage .

What mechanistic insights are gained from studying its enzyme interactions?

Advanced

Stopped-flow kinetics reveal whether the compound acts as a competitive or non-competitive inhibitor. For example, cyclopentyloxy-bearing analogs of pyridin-2-amine show slow-binding inhibition of cytochrome P450 enzymes, suggesting induced-fit mechanisms .

How can synthetic byproducts be characterized and minimized?

Advanced

LC-HRMS identifies common byproducts (e.g., N-oxide derivatives). Adjust reaction stoichiometry to reduce over-amination at the 4-position of the pyridine ring. DoE (Design of Experiments) optimizes reagent ratios and reaction times .

What analytical methods validate batch-to-batch consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.